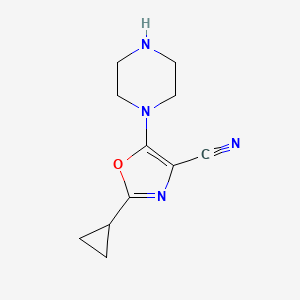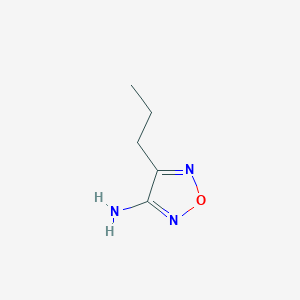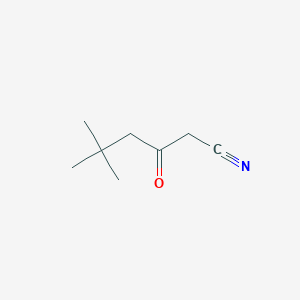
1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antipsychotic Potential
A compound closely related to 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, specifically 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, was found to have an antipsychotic-like profile in behavioral animal tests. Notably, it did not interact with dopamine receptors like conventional antipsychotics. Its metabolite, which contains the 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine structure, showed both behavioral activity and toxicity (Wise et al., 1987).
Crystal and Molecular Structure Studies
The molecular structure of (E)-1-(4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone, a derivative of 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, was analyzed in detail. The study provided insights into the nonplanar nature of these compounds and their crystal structures, supported by various intermolecular interactions (Bustos et al., 2015).
Application in Polymer Modification
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine derivatives. This modification improved the thermal stability of the polymers and showed potential for medical applications due to their enhanced biological activities (Aly & El-Mohdy, 2015).
Large-Scale Synthesis in Pharmaceutical Research
Research on the large-scale synthesis of novel oxazolidinone antibacterial candidates involved the use of a compound structurally similar to 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine. This work highlighted the importance of such structures in developing efficient, environmentally friendly, and cost-effective pharmaceutical production methods (Yang et al., 2014).
Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. The safety data sheet for a related compound, (2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-7-11(13)8(2)15(14-7)10-6-4-3-5-9(10)12/h3-6H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCPNLJBTZZTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)


![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)





![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)

![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)
